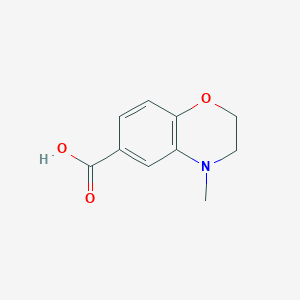

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQTACOFRNOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196980 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-92-7 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532391-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Properties, Synthesis, and Research Potential

Executive Summary: This document provides a comprehensive technical overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound belonging to the benzoxazine class. While specific research on this particular molecule is limited, its structural motifs—a benzoxazine core, a carboxylic acid group, and an N-methyl substituent—suggest significant potential for applications in medicinal chemistry and materials science. This guide consolidates fundamental physicochemical properties, proposes a validated synthetic pathway, outlines predictive analytical characterization methods, and discusses the potential biological relevance based on the well-documented activities of the 1,4-benzoxazine scaffold. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in exploring the applications of this promising, yet under-investigated, compound.

Core Molecular Profile

Chemical Identity & Physicochemical Properties

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a structurally precise organic molecule. Its core identity and key properties are summarized below, providing a foundational dataset for any experimental design.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | Internal |

| CAS Number | 532391-92-7 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.2 g/mol | |

| InChI Key | RVIQTACOFRNOBG-UHFFFAOYSA-N | |

| Commercial Purity | Typically ≥95% | |

| Recommended Storage | 2-8°C | |

| Physical Form | Solid | Inferred |

Structural Representation

The molecular architecture is defined by a benzene ring fused to a 1,4-oxazine ring, with a methyl group on the nitrogen atom (position 4) and a carboxylic acid group on the benzene ring (position 6).

Caption: 2D structure of the title compound.

Synthesis and Characterization

Proposed Synthesis: Mannich Condensation

The synthesis of benzoxazine monomers is classically achieved via a Mannich condensation reaction.[1][2] This one-pot synthesis is efficient and versatile, involving a phenol, a primary amine, and formaldehyde.[3] For the target molecule, the logical precursors are 3-hydroxy-4-aminobenzoic acid, methylamine, and formaldehyde.

The causality for this choice is rooted in the mechanism: the amine and formaldehyde react first to form a reactive iminium ion intermediate.[4] The phenol then acts as a nucleophile, attacking the iminium ion, followed by ring closure to form the stable 1,4-benzoxazine ring. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the phenol precursor will influence the reaction kinetics and equilibrium.[5]

Caption: Proposed synthesis workflow for the target molecule.

Experimental Protocol (Self-Validating System)

This protocol is a generalized procedure based on established methods for analogous compounds.[2]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-hydroxy-4-aminobenzoic acid in a suitable solvent (e.g., 1,4-dioxane or toluene).

-

Amine & Formaldehyde Addition: Add 1.1 equivalents of methylamine (as an aqueous solution, e.g., 40 wt%) to the flask. Subsequently, add 2.2 equivalents of formaldehyde (as an aqueous solution, e.g., 37 wt% formalin) dropwise while stirring. Rationale: A slight excess of the amine and a twofold excess of formaldehyde ensure complete conversion of the phenolic precursor.

-

Reaction: Heat the mixture to reflux (typically 80-110°C, solvent-dependent) and maintain for 4-12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and wash with water and brine to remove unreacted water-soluble reagents.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product. The purity and identity must be validated by the analytical methods described in the following section.

Predictive Analytical Characterization

Structural confirmation is paramount. Based on the known spectral data of analogous benzoxazine derivatives, the following characteristics are predicted for validation.[6][7][8]

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm, with splitting patterns corresponding to the trisubstituted benzene ring.

-

Oxazine Ring Protons: Two characteristic signals are anticipated for the methylene groups: Ar-CH₂-N (typically δ 4.8-5.0 ppm) and O-CH₂-N (typically δ 4.0-4.2 ppm).[7]

-

N-Methyl Protons: A singlet peak around δ 2.8-3.0 ppm.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region, δ 165-175 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-150 ppm.

-

Oxazine Ring Carbons: Ar-CH₂-N (~δ 80-85 ppm) and O-CH₂-N (~δ 45-50 ppm).

-

N-Methyl Carbon: A signal around δ 35-40 ppm.

-

-

Mass Spectrometry (Electron Impact - EI):

-

The molecular ion peak (M⁺) should be observed at m/z = 193.

-

Fragmentation is a key validation tool.[9] The primary fragmentation pathways for this molecule are predictable. Alpha-cleavage adjacent to the nitrogen and oxygen atoms of the oxazine ring is a characteristic fragmentation route for benzoxazines. Additionally, carboxylic acids exhibit well-known fragmentation patterns.[10]

-

Caption: Predicted major fragmentation pathways in EI-MS.

Biological and Pharmacological Context

The 1,4-Benzoxazine Scaffold: A Privileged Core in Medicinal Chemistry

While direct biological data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not extensively published, the 1,4-benzoxazine core is a well-established pharmacophore. Derivatives have demonstrated a vast array of biological activities, making this class of compounds highly valuable for drug discovery programs.

Documented activities of 1,4-benzoxazine derivatives include:

The presence of this scaffold in the target molecule provides a strong rationale for its investigation in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights and Research Potential

The specific substituents on the target molecule—the N-methyl group and the C-6 carboxylic acid—offer distinct opportunities for molecular interactions and further derivatization.

-

Carboxylic Acid Group: This is a key functional group. It can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a target protein. Its acidic nature also significantly influences the compound's solubility and pharmacokinetic properties. It provides a synthetic handle for creating ester or amide derivatives to probe the SAR of this position.

-

N-Methyl Group: The tertiary amine in the oxazine ring is basic. The methyl group provides steric bulk compared to an N-H variant and prevents hydrogen bond donation at this position, which can be critical for receptor selectivity.

-

The Benzoxazine Core: The fused ring system is relatively rigid and planar, providing a defined scaffold to present the functional groups in a specific spatial orientation for interaction with biological targets.

Caption: Logical flow from scaffold properties to research applications.

Conclusion and Future Directions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents an intriguing chemical entity. Its foundational properties are well-defined by its structure, and its synthesis is accessible through established chemical transformations. While it remains an under-explored molecule, the potent and diverse biological activities associated with its core benzoxazine scaffold provide a compelling argument for its inclusion in screening libraries for drug discovery. Future research should focus on its definitive synthesis and purification, followed by systematic evaluation in a range of biological assays to unlock its therapeutic potential. Furthermore, the carboxylic acid moiety serves as an ideal anchor point for the generation of novel derivatives, enabling a thorough exploration of the structure-activity landscape.

References

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

CAS Number: 532391-92-7

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide focuses on a specific derivative, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid , providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and the broader class of 1,4-benzoxazines to project its chemical properties, potential synthetic routes, and likely areas of biological significance.

Physicochemical Properties and Structural Features

Based on its chemical structure, the key physicochemical properties of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be predicted. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value/Information | Source |

| CAS Number | 532391-92-7 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.2 g/mol | |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | |

| Purity | Typically >95% (as commercially available) | |

| InChI Code | 1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| InChIKey | RVIQTACOFRNOBG-UHFFFAOYSA-N |

The structure features a dihydro-1,4-benzoxazine core, which is a bicyclic system composed of a benzene ring fused to a six-membered oxazine ring. The nitrogen atom at position 4 is substituted with a methyl group, and a carboxylic acid group is attached at the 6-position of the benzene ring. The presence of the carboxylic acid moiety, a common pharmacophore, suggests potential for ionic interactions and hydrogen bonding with biological targets.

Synthesis Strategies

A probable synthetic pathway would likely involve the following key steps:

-

Starting Material Selection : The synthesis would logically commence with a substituted 2-aminophenol, specifically 3-amino-4-hydroxybenzoic acid.

-

N-Alkylation : The secondary amine of the benzoxazine precursor would be methylated. This could potentially be achieved through reductive amination or direct alkylation.

-

Cyclization : The formation of the oxazine ring is typically achieved by reacting the aminophenol with a reagent that provides a two-carbon linker, such as an α-halo ester followed by intramolecular cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol Considerations (Hypothetical)

A self-validating experimental protocol for the proposed synthesis would incorporate the following:

-

Step-wise Characterization : After each synthetic step, the intermediate product should be isolated and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity before proceeding to the next step.

-

Reaction Optimization : Key reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reagents should be systematically varied to optimize the yield and purity of each step.

-

Purification : Column chromatography would likely be necessary to purify intermediates and the final product. The choice of eluent would be guided by the polarity of the compounds.

-

Final Product Validation : The final compound's identity and purity should be rigorously confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Potential Biological Activities and Therapeutic Applications

The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring system.

Antimicrobial Activity

Numerous 1,4-benzoxazine derivatives have been reported to possess significant antibacterial and antifungal properties.[1][4] The mechanism of action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[4] The presence of the carboxylic acid group in the target molecule could enhance its solubility and potential interactions with bacterial targets.

Anticancer Activity

The benzoxazine core is found in several compounds with demonstrated anticancer activity.[2][5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. The specific substitution pattern of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid would determine its potential as an anticancer agent.

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory and antioxidant activities are also well-documented for this class of compounds.[2][5] The ability to scavenge free radicals and modulate inflammatory pathways makes them interesting candidates for the treatment of a range of diseases.

Sirtuin Inhibition

Recent studies have identified dihydro-1,4-benzoxazine carboxamides as potent and selective inhibitors of Sirtuin-1 (SirT1), a class III histone deacetylase involved in cellular regulation.[6] Given the structural similarities, it is plausible that 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid could be investigated for similar activity.

Hypothesized Signaling Pathway Involvement

Caption: Potential cellular targets and biological outcomes.

Analytical Characterization (Predicted)

Predicting the spectral data for a molecule can be a valuable tool in its identification and characterization. Based on the structure of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as complex multiplets in the range of δ 6.5-8.0 ppm. The methylene protons (-O-CH₂- and -N-CH₂-) would likely be observed as triplets or complex multiplets between δ 3.0-4.5 ppm. The N-methyl group would present as a singlet around δ 2.5-3.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which would be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm. The methylene carbons of the oxazine ring would appear in the range of δ 40-70 ppm, and the N-methyl carbon would be observed at approximately δ 30-40 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 194.0761. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the oxazine ring.

Conclusion and Future Directions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a member of a pharmacologically significant class of heterocyclic compounds. While specific data on this molecule is sparse, its structural features suggest a high potential for biological activity. The presence of the N-methyl and C-6 carboxylic acid substituents offers opportunities for further chemical modification to explore structure-activity relationships (SAR).

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis for this compound.

-

Comprehensive biological screening to identify its primary pharmacological targets and therapeutic potential.

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

This in-depth guide, based on the established knowledge of the 1,4-benzoxazine class, provides a solid foundation for researchers and drug development professionals to initiate investigations into this promising molecule.

References

- Rehman, F. U., Mustaqeem, M., Kotwica-Mojzych, K., & Mojzych, M. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers.

- Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

- Anonymous. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.

- Anonymous. (n.d.).

- Anonymous. (2021). Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1.

- Anonymous. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF.

- Anonymous. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal.

- Anonymous. (n.d.). 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Sigma-Aldrich.

- Anonymous. (n.d.). 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

- Anonymous. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

- Anonymous. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI.

- Anonymous. (n.d.). 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. RSC Publishing.

- Anonymous. (n.d.). Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Sci-Hub.

- Anonymous. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. PubChem.

- Anonymous. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

- Anonymous. (n.d.). 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Sigma-Aldrich.

- Anonymous. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities.

- Anonymous. (2025). 14+Benzoxazine+Derivatives+Synthesis+InSilico+Studies+And+Antimicrobial+Evaluation+ (5).

- Anonymous. (n.d.). Some of biologically active 1,4-benzoxazine derivatives.

- Anonymous. (n.d.). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline.

- Anonymous. (n.d.). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities.

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). Novel functions for decay accelerating factor (DAF)

- Anonymous. (n.d.). EP0467618A1 - Novel broad spectrum antimicrobial system for hard surface cleaners.

- Anonymous. (n.d.). US11279626B2 - Octamethylcyclotetrasiloxane interacts with lithium ions.

- Anonymous. (n.d.). US5505928A - Preparation of III-V semiconductor nanocrystals.

- Anonymous. (n.d.). PCT - Googleapis.com.

- Anonymous. (n.d.). 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid.

- Anonymous. (n.d.). Synthesis pathway of menaquinone‐7 (MK‐7) in Bacillus subtilis 168....

- Anonymous. (2022). Bottom-up synthetic biology approach for improving the efficiency of menaquinone-7 synthesis in Bacillus subtilis. PubMed Central.

- Anonymous. (2024). Combinatorial metabolic engineering of Bacillus subtilis for menaquinone-7 biosynthesis.

- Anonymous. (2021).

- Anonymous. (n.d.). Biosynthetic pathway of menaquinone-7 in Bacillus subtilis. Enzymes: GlpF.

Sources

An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and analytical characterization. Furthermore, we will explore its potential therapeutic applications by examining the known biological activities of the broader 1,4-benzoxazine class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic motif, consisting of a benzene ring fused to an oxazine ring, imparts a unique three-dimensional structure that allows for diverse interactions with biological targets.[1] Derivatives of 1,4-benzoxazine have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3] The versatility of this scaffold lies in the ability to introduce various substituents onto the aromatic ring and the heterocyclic portion, thereby fine-tuning its physicochemical and pharmacological profile.[4] 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents a specific analogue with potential for further investigation and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is characterized by a dihydro-1,4-benzoxazine core, with a methyl group at the 4-position (the nitrogen atom) and a carboxylic acid group at the 6-position of the benzene ring.

Systematic Name: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 532391-92-7 | N/A |

| Molecular Formula | C₁₀H₁₁NO₃ | N/A |

| Molecular Weight | 193.20 g/mol | [5] |

| InChI | InChI=1S/C10H11NO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | N/A |

| InChIKey | RVIQTACOFRNOBG-UHFFFAOYSA-N | N/A |

| Canonical SMILES | CN1Cc2oc(cc1c2)C(=O)O | N/A |

Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

While a specific, detailed synthesis protocol for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not explicitly documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous benzoxazine derivatives. The most common and versatile method for the synthesis of the 1,4-benzoxazine core is the reaction of a 2-aminophenol derivative with a suitable dielectrophile.[6]

An alternative and likely more direct route would involve the hydrolysis of its corresponding methyl ester, methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 758684-29-6), which is commercially available.[5]

Proposed Synthetic Workflow: Hydrolysis of Methyl Ester

This two-step conceptual workflow outlines the synthesis starting from the commercially available methyl ester.

Caption: Proposed synthesis of the target carboxylic acid via hydrolysis.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure for the hydrolysis of a methyl ester to a carboxylic acid and should be optimized for this specific substrate.[7]

Materials:

-

Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in a mixture of methanol and water.

-

Hydrolysis: Add a stoichiometric excess of sodium hydroxide to the solution. Heat the mixture to reflux and stir for a period sufficient to ensure complete hydrolysis (typically monitored by TLC).

-

Work-up: After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization

The structural confirmation of the synthesized 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-methyl protons. The aromatic protons would likely appear as multiplets in the range of δ 6.5-7.5 ppm. The methylene protons adjacent to the oxygen and nitrogen atoms would be expected in the regions of δ 4.2-4.6 ppm and δ 3.3-3.7 ppm, respectively. The N-methyl group should present as a singlet around δ 2.9-3.1 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbons of the oxazine ring, the N-methyl carbon, and the carboxylic acid carbonyl carbon. The carbonyl carbon is expected to resonate in the range of δ 165-175 ppm. Aromatic carbons will appear between δ 110-150 ppm. The methylene carbons of the oxazine ring are anticipated around δ 45-55 ppm (C-N) and δ 65-75 ppm (C-O). The N-methyl carbon should be observed at approximately δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration is expected around 1680-1710 cm⁻¹. The C-O-C stretching of the ether linkage in the oxazine ring will likely appear in the 1200-1250 cm⁻¹ region. C-N stretching vibrations are expected around 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 194.08. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 192.06.

Potential Therapeutic Applications and Mechanism of Action

While no specific biological activities have been reported for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, the broader class of 1,4-benzoxazine derivatives has shown significant promise in various therapeutic areas.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data on its chemical characteristics and drawing insights from structurally related analogues, this document aims to serve as a foundational resource for researchers engaged in the exploration of novel benzoxazine derivatives for therapeutic applications.

Introduction: The Significance of the Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The structural rigidity and specific stereoelectronic features of the benzoxazine nucleus allow for precise interactions with various biological targets. The introduction of a carboxylic acid moiety at the 6-position and a methyl group at the 4-position, as in the topic compound, offers unique opportunities for modulating physicochemical properties and biological activity, making it a compelling candidate for further investigation.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is fundamental to its development as a potential therapeutic agent.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | Internal |

| CAS Number | 532391-92-7 | [2] |

| Molecular Formula | C10H11NO3 | [2] |

| Molecular Weight | 193.2 g/mol | [2] |

| Canonical SMILES | CN1Cc2ccc(cc2OC1)C(=O)O | Internal |

| InChI Key | RVIQTACOFRNOBG-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | Internal |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target compound is outlined below. This approach leverages commercially available starting materials and well-established chemical transformations.

Caption: Proposed retrosynthetic analysis.

Proposed Synthetic Protocol

Step 1: Synthesis of Ethyl 4-(methylamino)-3-hydroxybenzoate

-

Reduction of the Nitro Group: To a solution of ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol, add a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in hydrochloric acid. The reaction is typically stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

-

N-Methylation: The resulting ethyl 4-amino-3-hydroxybenzoate is then subjected to N-methylation. This can be achieved by reacting the amine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base like potassium carbonate in a polar aprotic solvent (e.g., acetone or acetonitrile). The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified by column chromatography.

Step 2: Cyclization to form Ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

-

The purified ethyl 4-(methylamino)-3-hydroxybenzoate (1 equivalent) is dissolved in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A base, for instance, potassium carbonate or cesium carbonate (2-3 equivalents), is added to the solution.

-

1,2-Dibromoethane (1.1 equivalents) is then added, and the reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete as indicated by TLC analysis.

-

The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired benzoxazine ester.

Step 3: Hydrolysis to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

-

The purified ethyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.

-

The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final compound.

Caption: Proposed synthetic workflow.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features can be predicted based on the structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, the N-methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The two methylene groups of the oxazine ring would likely appear as triplets around δ 3.5-4.5 ppm. The N-methyl group would be a singlet around δ 3.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbons of the oxazine ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be observed in the range of δ 165-175 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the oxazine ring.

Potential Biological Activities and Therapeutic Applications

Drawing parallels from structurally similar 1,4-benzoxazine derivatives, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid holds potential for a range of therapeutic applications.

-

Anticancer Activity: Numerous studies have highlighted the potent anti-proliferative effects of 4-substituted-3,4-dihydro-2H-1,4-benzoxazines against various cancer cell lines.[3] The mechanism of action for some analogues has been attributed to the inhibition of key signaling pathways involved in cancer cell growth and survival. The presence of the carboxylic acid group could enhance solubility and provide a handle for further derivatization to improve potency and selectivity.

-

Anti-inflammatory Activity: Benzoxazine derivatives have been investigated for their anti-inflammatory properties. The core structure can interact with enzymes and receptors involved in the inflammatory cascade. The carboxylic acid functionality might contribute to this activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuroprotective Effects: Certain benzoxazine derivatives have shown promise as neuroprotective agents, potentially through their antioxidant properties and ability to modulate neuronal signaling pathways.[1]

Experimental Protocols for Biological Evaluation

To elucidate the therapeutic potential of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a series of in vitro and in vivo assays are recommended.

In Vitro Antiproliferative Assay (MTT or Sulforhodamine B Assay)

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment:

-

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye. The bound dye is then solubilized with a Tris-base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is quantified using the Griess reagent, which measures the concentration of nitrite, a stable metabolite of NO. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Directions

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents a promising, yet underexplored, molecule within the pharmacologically significant benzoxazine class. Based on the established biological activities of its analogues, this compound warrants further investigation as a potential lead for the development of novel anticancer, anti-inflammatory, or neuroprotective agents. The proposed synthetic route provides a practical starting point for its preparation and subsequent biological evaluation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening against a diverse panel of biological targets to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, facilitated by the derivatization of the carboxylic acid and other positions on the benzoxazine core, will be crucial in optimizing its pharmacological profile.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). KR840002141B1 - Process for preparing benzoxazine derivatives.

- Google Patents. (n.d.). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

- Al-Qaisi, J. A., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 28(2), 839.

- Google Patents. (n.d.). EP0047005B1 - Benzoxazine derivatives.

-

Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]

- Google Patents. (n.d.). US20080280875A1 - Fused phenyl amido heterocyclic compounds.

- Google Patents. (n.d.). WO2016069358A1 - Process for making benzoxazines.

- Google Patents. (n.d.). KR940009792B1 - Process for preparing benzoxazine carboxylic acid derivatives.

- Zaitsev, A. V., et al. (2018). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Molecules, 23(11), 2828.

-

MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

- Sharaf El-Din, M. K., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

-

SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

-

PubMed. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Retrieved from [Link]

-

PubMed. (2006). Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,4-Dihydro-4-methyl-6-nitro-2H-1,4-benzoxazine. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of benzoxazine chemistry and the known biological activities of structurally related analogs to present a detailed exploration of its synthesis, physicochemical properties, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar N-methylated benzoxazine carboxylic acids.

Introduction: The Benzoxazine Scaffold in Medicinal Chemistry

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide range of pharmacological activities. Derivatives of this heterocyclic system have been reported to exhibit antimicrobial, anticancer, and vasorelaxant properties, among others.[1][2][3] The introduction of a carboxylic acid moiety at the 6-position and a methyl group on the nitrogen atom, as in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, presents an intriguing molecule with potential for novel therapeutic interventions. The carboxylic acid group can enhance solubility and provide a handle for further derivatization, while the N-methylation can influence the compound's metabolic stability and receptor-binding affinity.

Proposed Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Methylamino)-3-aminobenzoic acid (2)

-

To a solution of 3-hydroxy-4-nitrobenzoic acid (1 ) (1.0 eq) in methanol, add an aqueous solution of methylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The resulting intermediate, 4-(methylamino)-3-hydroxynitrobenzoic acid, is not isolated.

-

To the reaction mixture, add Palladium on carbon (10 mol%) as a catalyst.

-

The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

-

The reaction is stirred vigorously at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-(methylamino)-3-aminobenzoic acid (2 ), which can be used in the next step without further purification.

Causality of Experimental Choices:

-

Methanol as Solvent: Provides good solubility for the starting material and intermediate.

-

Aqueous Methylamine: A readily available and convenient source of the amine.

-

Palladium on Carbon: A standard and efficient catalyst for the reduction of nitro groups to amines under mild conditions.

-

Hydrogen Balloon: A simple and safe method for introducing hydrogen gas for the reduction.

-

Celite Filtration: Effectively removes the solid catalyst from the reaction mixture.

Step 2: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (3)

-

Dissolve the crude 4-(methylamino)-3-aminobenzoic acid (2 ) (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) (2.5 eq), to the solution.

-

To this stirred suspension, add 1,2-dibromoethane (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to 80-90 °C and stirred for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

The solid precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (3 ).

Causality of Experimental Choices:

-

DMF as Solvent: A polar aprotic solvent that is excellent for nucleophilic substitution reactions and can dissolve a wide range of reactants.

-

Potassium Carbonate: A common and effective base to deprotonate the phenol and amine groups, facilitating the cyclization reaction.

-

1,2-Dibromoethane: Serves as the two-carbon electrophile required to form the oxazine ring.

-

Heating: Provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

-

Acidification: Protonates the carboxylic acid, making it less soluble in water and allowing for its precipitation and isolation.

-

Recrystallization: A standard purification technique for solid organic compounds to obtain high-purity material.

Physicochemical Properties

The predicted physicochemical properties of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₁NO₃ | Defines the elemental composition. |

| Molecular Weight | 193.20 g/mol | Influences diffusion and transport across membranes. |

| LogP | 1.5 - 2.0 | Predicts lipophilicity and membrane permeability. |

| pKa (Carboxylic Acid) | 4.0 - 5.0 | Determines the ionization state at physiological pH. |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. |

| Polar Surface Area | 58.6 Ų | Influences cell permeability and oral bioavailability. |

Potential Biological Activity and Therapeutic Applications

Given the lack of direct biological data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, its potential therapeutic applications are inferred from the known activities of structurally related benzoxazine derivatives.

Antimicrobial Activity

Several benzoxazine derivatives have demonstrated significant antimicrobial activity.[1] The presence of the carboxylic acid and the N-methyl group in the target compound could modulate this activity. The carboxylic acid may enhance interaction with bacterial enzymes or cell walls, while the N-methyl group could influence cell penetration.

Anticancer Activity

The benzoxazine scaffold has been explored for its anticancer potential.[1] The mechanism of action for some derivatives involves the inhibition of key signaling pathways involved in cell proliferation and survival. The target compound could potentially interact with similar pathways.

Caption: Hypothetical mechanism of anticancer activity via kinase inhibition.

Vasorelaxant and Hypotensive Effects

Certain 1,3-benzoxazine derivatives have been identified as potent K+ channel openers, leading to vasorelaxant and hypotensive effects.[2] The electronic and steric properties conferred by the substituents on the target molecule could potentially lead to similar activity, making it a candidate for cardiovascular drug discovery.

Future Directions and Experimental Validation

This technical guide presents a theoretical framework for the synthesis and potential biological activity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. To validate these hypotheses, the following experimental work is essential:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally executed, and the final compound's structure and purity must be confirmed using modern analytical techniques such as NMR, Mass Spectrometry, and HPLC.

-

In Vitro Biological Screening: The purified compound should be screened in a panel of in vitro assays to evaluate its antimicrobial, anticancer, and cardiovascular activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the N-methyl and carboxylic acid groups would provide valuable insights into the structural requirements for biological activity.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents an unexplored molecule with significant potential in drug discovery. Based on the established chemistry and pharmacology of the benzoxazine scaffold, this compound warrants further investigation. The proposed synthetic route provides a clear path to obtaining this molecule for biological evaluation. The insights provided in this guide are intended to stimulate further research into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

- Waisser, K., Petrlíková, E., Perina, M., Klimesová, V., Kunes, J., Palát Jr, K., ... & Möllmann, U. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European journal of medicinal chemistry, 45(7), 2719-2725.

- Preparation, characterization and biological activity studies of benzoxaizne derivatives. (2020). Journal of Pharmacognosy and Phytochemistry, 9(1), 1633-1639.

- Ohtaka, H., Kanazawa, H., Nakajima, R., Ito, K., & Tsukamoto, G. (1993). Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. Journal of medicinal chemistry, 36(21), 3138-3145.

-

Biologically active 1,3‐benzoxazine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link].

- Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. (2023). Polymer Testing, 123, 108047.

Sources

An In-depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, the benzoxazine core, is a versatile scaffold known to exhibit a wide array of biological activities. This technical guide provides a comprehensive overview of this specific molecule, including its chemical properties, postulated synthesis routes based on established methodologies for related compounds, and an exploration of its potential therapeutic applications. Drawing on structure-activity relationships of analogous compounds, we delve into the prospective pharmacology and mechanism of action, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. The fusion of a benzene ring with an oxazine ring imparts a rigid, three-dimensional structure that can effectively interact with biological targets. Derivatives of this core have been reported to possess a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and antihypertensive activities. The substituent at the 4-position (nitrogen) and the 6-position of the benzene ring are critical for modulating the biological activity of these compounds. The introduction of a methyl group at the N-4 position and a carboxylic acid at the C-6 position, as in the topic compound, is anticipated to significantly influence its physicochemical properties and biological profile.

Physicochemical Properties

While extensive experimental data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | - |

| Molecular Weight | 193.2 g/mol | [1] |

| CAS Number | 532391-92-7 | [1] |

| Purity | Typically >95% | [1] |

| Storage Temperature | 2-8°C | [1] |

The presence of the carboxylic acid group suggests that the compound will exhibit acidic properties and have the potential for salt formation. The N-methyl group can influence the compound's lipophilicity and metabolic stability.

Postulated Synthesis Pathways

While a specific, documented synthesis for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is not readily found in the literature, a plausible synthetic route can be devised based on established methods for constructing the 1,4-benzoxazine core and introducing the required functional groups. A potential multi-step synthesis is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the benzoxazine ring as a key step, followed by or preceded by the introduction of the N-methyl and carboxylic acid functionalities.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This proposed synthesis involves the initial construction of the benzoxazine-6-carboxylic acid core, followed by N-methylation.

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

This step can be achieved through the reaction of a suitably protected 4-amino-3-hydroxybenzoic acid with a two-carbon electrophile, such as 1,2-dibromoethane.

-

Protection of the carboxylic acid: The carboxylic acid of 4-amino-3-hydroxybenzoic acid is first protected, for example, as a methyl or ethyl ester, to prevent unwanted side reactions.

-

Cyclization: The protected aminophenol is then reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the benzoxazine ring.

-

Deprotection: The protecting group on the carboxylic acid is subsequently removed under appropriate conditions (e.g., hydrolysis with NaOH for an ester) to yield 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.

Step 2: N-methylation

The secondary amine of the benzoxazine ring can be methylated using a variety of reagents.

-

Reaction with a methylating agent: 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in an inert solvent (e.g., THF).

-

Purification: The final product, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, is then purified using standard techniques such as chromatography or recrystallization.

Caption: Proposed workflow for the synthesis of the target molecule.

Potential Biological Activities and Therapeutic Applications

Given the absence of direct biological data, the potential therapeutic applications of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can be inferred from the known activities of structurally related compounds.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival. For instance, some derivatives have been shown to act as inhibitors of DNA-dependent protein kinase (DNA-PK)[2]. The presence of the carboxylic acid group at the 6-position could potentially enhance interactions with target proteins through hydrogen bonding.

Antimicrobial Activity

The benzoxazine scaffold is also a known pharmacophore for antimicrobial agents. Benzoxazine derivatives have been reported to exhibit activity against a range of bacteria and fungi[2]. The N-methyl group in the target compound may enhance its ability to penetrate microbial cell membranes.

Potassium Channel Opening Activity

Certain 1,4-benzoxazine derivatives have been identified as potent potassium channel openers, leading to vasorelaxant and hypotensive effects[3]. The substitution pattern on the aromatic ring is crucial for this activity. While the effect of a 6-carboxylic acid group in this context is not established, it represents an interesting avenue for investigation.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on benzoxazine derivatives, several SAR trends can be hypothesized for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid:

-

N-4 Substitution: The methyl group at the N-4 position is likely to influence the compound's pharmacokinetic properties, such as absorption and metabolism.

-

C-6 Substitution: The carboxylic acid at the C-6 position is a key feature. Its electronic and steric properties will significantly impact the molecule's interaction with biological targets. It could act as a key binding motif, for example, by forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.

-

Benzoxazine Core: The rigid bicyclic structure provides a defined orientation for the substituents, which is crucial for specific receptor binding.

Future Research Directions

The lack of specific data on 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid highlights several promising areas for future research:

-

Development and Optimization of a Synthetic Route: A robust and efficient synthesis is the first critical step to enable further studies. The proposed route in this guide provides a starting point for experimental validation and optimization.

-

In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including various cancer cell lines, microbial strains, and ion channels, to identify its primary biological activity.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action. This could involve techniques such as enzyme inhibition assays, gene expression analysis, and in silico modeling.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential for its development as a potential therapeutic agent.

Conclusion

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid represents a promising, yet underexplored, molecule within the medicinally important class of benzoxazines. While direct experimental data is scarce, this in-depth guide has provided a comprehensive overview of its predicted properties, plausible synthetic pathways, and potential therapeutic applications based on the rich chemistry and pharmacology of its structural analogs. The insights and proposed research directions presented herein are intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this intriguing compound and unlocking its full therapeutic potential.

References

[2] Mohamed Saad Muftah. Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. 2020;9(2):215-217. Available from: [Link]

[3] Ohtaka H, et al. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. J Med Chem. 1996;39(16):3064-73. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid for Advanced Research

This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in work with advanced heterocyclic compounds. We will explore the essential technical details of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a molecule of growing interest within the broader class of benzoxazines—a privileged scaffold in modern medicinal chemistry.[1] This document moves beyond a simple data sheet to provide field-proven insights into sourcing, handling, quality control, and potential applications, empowering researchers to design robust and reproducible experimental workflows.

Section 1: Core Compound Characteristics

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid belongs to the benzoxazine family, a class of heterocyclic compounds known for their versatile biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Its structure, featuring a fused benzene and oxazine ring with methyl and carboxylic acid substitutions, makes it a valuable building block for library synthesis and lead optimization in drug discovery programs.

A precise understanding of its physicochemical properties is the foundation of all subsequent experimental work. The following table summarizes its key identifiers and characteristics based on data from leading suppliers.

| Property | Value | Source |

| CAS Number | 532391-92-7 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.2 g/mol | |

| Typical Purity | ≥95% | |

| Physical Form | Solid | [2] |

| Appearance | Light green solid | [2] |

| Storage Temperature | 2-8°C | |

| InChI Key | RVIQTACOFRNOBG-UHFFFAOYSA-N |

Expert Insight: The recommended storage temperature of 2-8°C is critical for maintaining the compound's long-term stability and purity. Storing it at room temperature may lead to gradual degradation, potentially introducing impurities that could confound experimental results. Always ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation.

Section 2: Supplier Landscape and Procurement Strategy

The reliability of experimental data is directly linked to the quality of the starting materials. Sourcing high-purity 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a critical first step. Several reputable suppliers offer this compound, often as part of their collections for early-stage discovery research.

| Supplier | Product Identifier (Example) | Noted Purity | Country of Origin (Example) |

| Sigma-Aldrich (MilliporeSigma) | AABH97D240AE (via AA BLOCKS, INC.) | 95% | US |

| Fisher Scientific | CC13501DA (via Maybridge) | >95% | N/A |

| Chemicalbook | N/A | N/A | N/A |

Trustworthiness Protocol: When procuring this compound, it is imperative to:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely solely on the catalog specifications. A CoA provides analytical data (e.g., purity via NMR or LC-MS) for the exact batch you are purchasing. While some suppliers note that analytical data is not routinely collected for certain rare chemicals, it is always worth inquiring.

-

Verify Supplier's Quality Management System: Work with suppliers who have transparent quality control processes.

-

Perform In-House QC: Upon receipt, perform a simple identity check (e.g., melting point or TLC) to confirm the material is as expected before committing it to complex and costly experiments.

Section 3: Laboratory Safety and Handling Protocols

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] Adherence to strict safety protocols is non-negotiable.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Classification | Description | Recommended PPE |

| Skin Irritation (Category 2) | Causes skin irritation.[2] | Nitrile gloves, lab coat.[3][4] |

| Eye Irritation (Category 2) | Causes serious eye irritation.[2][4] | Safety glasses with side shields or goggles.[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Use only in a well-ventilated area or chemical fume hood.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] | Work in a chemical fume hood to avoid dust inhalation.[3] |

Step-by-Step Safe Handling Workflow

-

Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace and have spill containment materials readily available.

-

Donning PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing: To prevent inhalation of dust, conduct all weighing operations within the fume hood or a ventilated balance enclosure. Use anti-static weigh paper or boats.

-

Dissolution: When making solutions, add the solid compound to the solvent slowly to avoid splashing.

-

Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[3] Clean all equipment and the work surface.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, such as a designated refrigerator, at the recommended 2-8°C.[3] Keep it away from strong oxidizing agents.[4]

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

Caption: Safe Handling Workflow for Benzoxazine Derivatives.

Section 4: Synthesis and Potential Research Applications

While this guide focuses on the use of commercially supplied material, understanding its synthesis provides context for its chemical behavior and potential impurities. Benzoxazines are typically synthesized via a Mannich reaction, involving a phenol, a primary amine, and formaldehyde.[6][7]

Theoretical Retrosynthetic Pathway

A plausible synthesis for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid would involve the condensation of 4-amino-3-hydroxybenzoic acid with N-methylamine and formaldehyde. This pathway highlights the compound's structure as being derived from key pharmacophores.

Caption: Theoretical Retrosynthesis via Mannich Condensation.

Role in Medicinal Chemistry and Drug Discovery

The benzoxazine scaffold is considered "privileged" because it can interact with a wide range of biological targets, and its structure can be readily modified at multiple sites to tune its pharmacological properties.[1]

-

As a Building Block: The carboxylic acid group on this molecule is a key functional handle. It can be readily converted to amides, esters, or other functional groups, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

Potential Biological Activity: Given the known bioactivities of related benzoxazines, this compound and its derivatives are prime candidates for screening in assays for antimicrobial, anti-cancer, and anti-inflammatory activity.[1][8] The specific substitution pattern may confer novel selectivity or potency against various targets.

References

-

Safety Data Sheet for 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, Fisher Scientific (Alternative). [Link]

-

General Safety Data Sheet Information, MAK Chem. [Link]

-

4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, PubChem. [Link]

-

Benzoxazine Derivatives, Matrix Fine Chemicals. [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening, MDPI. [Link]

-

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, PubChem. [Link]

-

3,4–Dihydro–2H–1,3–benzoxazines and their oxo-derivatives - Chemistry and bioactivities, ResearchGate. [Link]

-

4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties, MDPI. [Link]

-

Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry, TÜBİTAK Academic Journals. [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation, ResearchGate. [Link]

-

Benzoxazine: a privileged scaffold in medicinal chemistry, PubMed. [Link]

-

Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol, National Institutes of Health (NIH). [Link]

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.ca [fishersci.ca]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to the Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The benzoxazine core is recognized as a privileged structure due to the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of key experimental considerations.

Introduction: The Significance of the Benzoxazine Scaffold